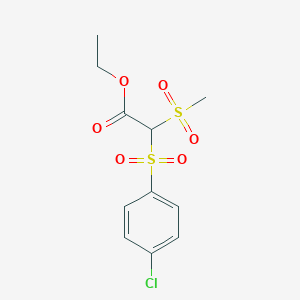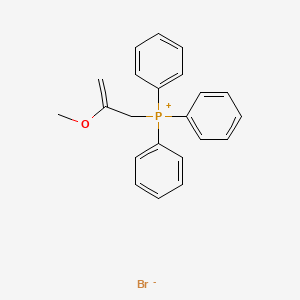
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and various chemical reactions due to its ability to act as a versatile intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 2-methoxyprop-2-en-1-yl bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can also undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles like sodium hydride, potassium tert-butoxide, and lithium diisopropylamide. The reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran to enhance reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in catalytic processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets and pathways depend on the specific reaction conditions and the nature of the reactants involved. The compound’s reactivity is largely influenced by the presence of the triphenylphosphine group, which can stabilize reaction intermediates and facilitate various transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis with similar reactivity.
(2-Methoxyprop-2-en-1-yl)phosphine: A related compound with similar structural features but different reactivity.
(2-Methoxyprop-2-en-1-yl)phosphonium chloride: Another phosphonium salt with comparable properties.
Uniqueness
(2-Methoxyprop-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific combination of the 2-methoxyprop-2-en-1-yl group and the triphenylphosphine moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical processes.
Properties
CAS No. |
60661-63-4 |
|---|---|
Molecular Formula |
C22H22BrOP |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-methoxyprop-2-enyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C22H22OP.BrH/c1-19(23-2)18-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,1,18H2,2H3;1H/q+1;/p-1 |
InChI Key |
ZWLPJWHFMBXXKG-UHFFFAOYSA-M |
Canonical SMILES |
COC(=C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)

![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

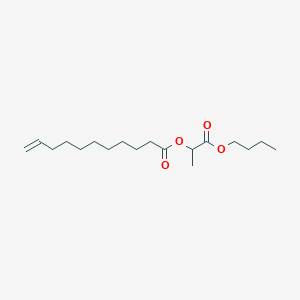
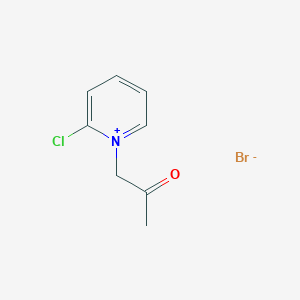
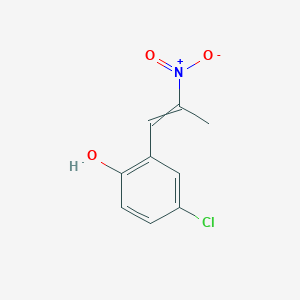
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
